molecular formula C12H13N5O4 B13845296 N2,3-Etheno-2'-deoxy Guanosine-d3

N2,3-Etheno-2'-deoxy Guanosine-d3

Cat. No.: B13845296
M. Wt: 294.28 g/mol
InChI Key: DUHWHZGZQYBCAZ-SNLQDBIPSA-N
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Description

N2,3-Etheno-2’-deoxy Guanosine-d3: is a labelled etheno-substituted purine nucleoside derivative. This compound is known for its fluorescent and biochemical properties. Etheno-DNA adducts, such as N2,3-Etheno-2’-deoxy Guanosine-d3, are promutagenic lesions present in normal animal and human tissues. These adducts are believed to play a significant role in the etiology of cancer related to diet and lifestyle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,3-Etheno-2’-deoxy Guanosine-d3 involves the etheno-substitution of the purine nucleoside. The reaction typically requires specific conditions to ensure the correct substitution and labelling with deuterium. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of N2,3-Etheno-2’-deoxy Guanosine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions: N2,3-Etheno-2’-deoxy Guanosine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield deoxy derivatives.

Scientific Research Applications

N2,3-Etheno-2’-deoxy Guanosine-d3 has a wide range of scientific research applications, including:

Chemistry:

  • Used as a fluorescent probe in nucleic acid research.
  • Studied for its role in DNA damage and repair mechanisms.

Biology:

  • Investigated for its involvement in mutagenesis and carcinogenesis.
  • Used in studies of DNA adduct formation and its biological consequences.

Medicine:

  • Explored for its potential as a biomarker for cancer diagnosis and prognosis.
  • Studied for its role in the development of therapeutic strategies targeting DNA adducts.

Industry:

  • Utilized in the development of diagnostic tools and assays.
  • Applied in the production of labelled nucleosides for research and development.

Mechanism of Action

The mechanism of action of N2,3-Etheno-2’-deoxy Guanosine-d3 involves its incorporation into DNA, where it forms etheno adducts. These adducts can interfere with normal DNA replication and transcription processes, leading to mutations and potentially contributing to carcinogenesis. The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process these adducts .

Comparison with Similar Compounds

  • 1,N2-Etheno-2’-deoxyguanosine
  • 3,N4-Etheno-2’-deoxycytidine
  • 1,N6-Etheno-2’-deoxyadenosine

Comparison: N2,3-Etheno-2’-deoxy Guanosine-d3 is unique due to its specific etheno substitution and deuterium labelling, which enhances its fluorescent properties and makes it a valuable tool in biochemical research. Compared to other etheno-substituted nucleosides, it offers distinct advantages in terms of detection sensitivity and stability.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

294.28 g/mol

IUPAC Name

2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[2,1-b]purin-4-one

InChI

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8+/m0/s1/i1D,2D,5D

InChI Key

DUHWHZGZQYBCAZ-SNLQDBIPSA-N

Isomeric SMILES

[2H]C1=C(N2C3=C(C(=O)N=C2N1)N=C(N3[C@H]4C[C@@H]([C@H](O4)CO)O)[2H])[2H]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N4C=CNC4=NC3=O)CO)O

Origin of Product

United States

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